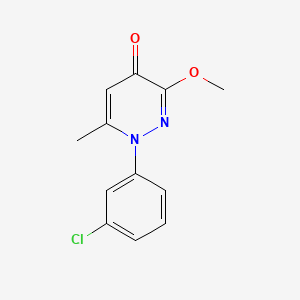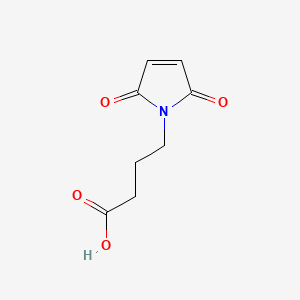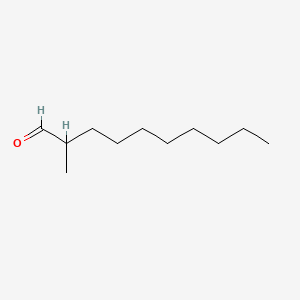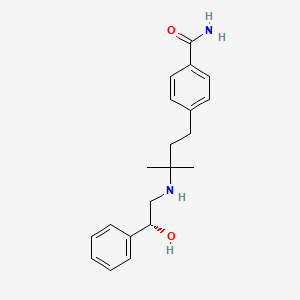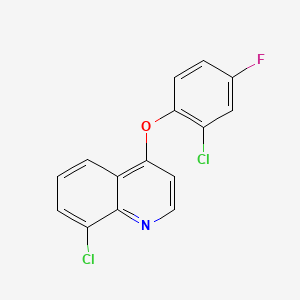
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline
Übersicht
Beschreibung
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antiproliferative Activity
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline derivatives have been explored for their antitumor and antiproliferative activities. For instance, a study discovered that compounds with this structure, particularly those with chloro or trifluoromethyl substitutions, exhibit significant antiproliferative activity against various cancer cell lines, including A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721 (Li et al., 2013). Another research identified similar derivatives as potent c-Met kinase inhibitors, which are crucial in cancer treatment (Liu et al., 2016).
Fluorescent Properties in Biochemical Studies
Some quinoline derivatives, including those related to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline, are recognized for their efficient fluorescent properties. These properties make them valuable in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Application in Antifungal Research
A specific study identified the target site of an antifungal compound, LY214352, which is structurally similar to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline. This research utilized both biochemical and molecular-genetics approaches, indicating the compound's potential in antifungal treatments (Gustafson et al., 1996).
In Silico Modeling and Toxicity Profiling
In the realm of computational chemistry, 4-(2-fluorophenoxy)quinoline derivatives, closely related to the compound , have been modeled to predict their potential as c-Met kinase inhibitors in treating human tumors. This study also included an evaluation of the toxicity profiles of these compounds (Tugcu et al., 2021).
Synthesis and Chemical Transformations
Research has been conducted on the synthesis and chemical transformations of quinoline derivatives, providing insights into methods that could potentially be applied to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline (Praveena et al., 2013). These studies contribute to the understanding of the chemical behavior and potential applications of such compounds.
Eigenschaften
CAS-Nummer |
124495-31-4 |
|---|---|
Produktname |
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline |
Molekularformel |
C15H8Cl2FNO |
Molekulargewicht |
308.1 g/mol |
IUPAC-Name |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H |
InChI-Schlüssel |
ZXLMSTBJMZJAAH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
124495-31-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline LY 214352 LY214352 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

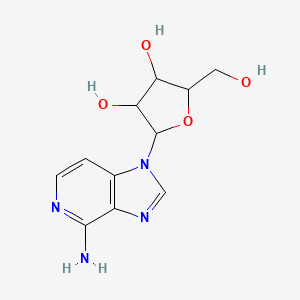
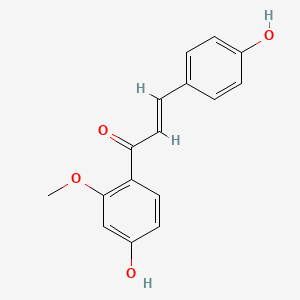
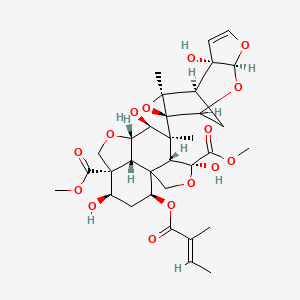
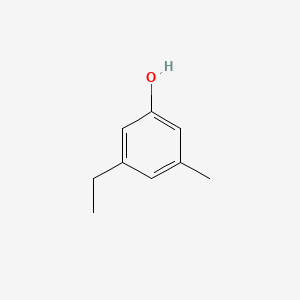
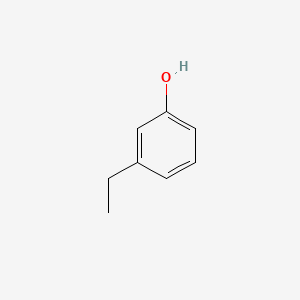
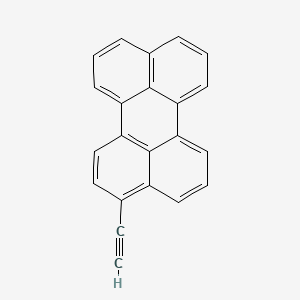
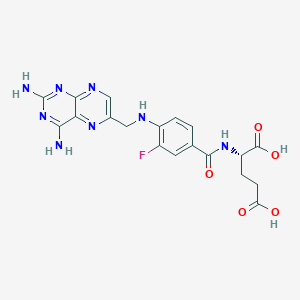

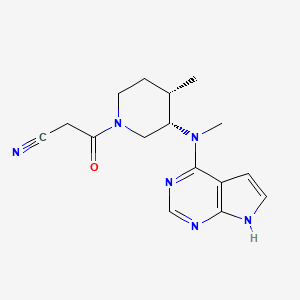
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
